An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic acid
An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-Methoxythiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
4-Methoxythiophene-3-carboxylic acid is a solid organic compound with the molecular formula C₆H₆O₃S and a molecular weight of 158.18 g/mol .[1][2] It is classified as a thiophene carboxylic acid, a class of compounds known for a range of biological activities.[3][4]
Table 1: Physicochemical Properties of 4-Methoxythiophene-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃S | [1][2] |
| Molecular Weight | 158.18 g/mol | [1] |
| CAS Number | 71050-40-3 | [2][5][6] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Experimental Protocols
A general approach to the synthesis of thiophene-3-carboxylic acid derivatives involves the hydrolysis of a corresponding ester. While a specific, detailed protocol for the synthesis of 4-Methoxythiophene-3-carboxylic acid is not widely published, a representative procedure for a similar compound, 4-(methoxycarbonyl)thiophene-3-carboxylic acid, is outlined below. This can serve as a foundational method for adaptation.
General Synthesis Workflow
Caption: General synthesis workflow for a thiophene-3-carboxylic acid derivative.
Experimental Protocol: Synthesis of 4-(methoxycarbonyl)thiophene-3-carboxylic acid [8]
-
Dissolution: Dissolve dimethyl thiophene-3,4-dicarboxylate (4.12 mmol) in methanol (10 mL).
-
Reaction: Add sodium hydroxide (4.12 mmol) to the solution and stir overnight at room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Partition the crude product between diethyl ether (15 mL) and water (15 mL).
-
Isolation: Separate the aqueous layer and acidify to precipitate the product. Further purification can be achieved by recrystallization.
Spectral Analysis
Detailed experimental spectra for 4-Methoxythiophene-3-carboxylic acid are not publicly available. However, the expected spectral characteristics can be inferred from the known properties of carboxylic acids and thiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two thiophene ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The thiophene protons will appear in the aromatic region, coupled to each other. The methoxy protons will be a singlet, typically around 3.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-180 ppm. The four carbons of the thiophene ring will appear in the aromatic region, and the methoxy carbon will be observed around 55-60 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a carboxylic acid is characterized by several key absorbances:
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹. Conjugation with the thiophene ring may shift this peak to the lower end of the range.
-
C-O Stretch: An absorption band for the C-O single bond is expected in the region of 1320-1210 cm⁻¹.
-
Thiophene Ring Vibrations: Characteristic peaks for the C-H and C=C vibrations of the thiophene ring will also be present.
Mass Spectrometry
Predicted mass spectral data for 4-Methoxythiophene-3-carboxylic acid indicates the following significant ions:
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 159.01105 |
| [M+Na]⁺ | 180.99299 |
| [M-H]⁻ | 156.99649 |
The fragmentation pattern in mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]
Reactivity and Stability
Thiophene and its derivatives are generally stable aromatic compounds. The carboxylic acid and methoxy substituents will influence the reactivity of the thiophene ring. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will affect the electron density of the ring, influencing its susceptibility to electrophilic aromatic substitution. Carboxylic acids can undergo typical reactions such as esterification, amide formation, and reduction.
Information regarding the specific stability and degradation profile of 4-Methoxythiophene-3-carboxylic acid is limited. As with many organic compounds, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Biological Activity and Potential Applications
While specific signaling pathways involving 4-Methoxythiophene-3-carboxylic acid have not been elucidated, thiophene-based carboxylic acids are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][9] Notably, some 4-arylthiophene-3-carboxylic acid derivatives have been identified as inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is implicated in pain signaling, suggesting potential analgesic applications.[10]
The presence of the thiophene core, combined with the carboxylic acid and methoxy functionalities, makes 4-Methoxythiophene-3-carboxylic acid an attractive scaffold for further investigation and modification in drug discovery programs.
Logical Relationship of Thiophene Carboxylic Acids to Biological Activity
Caption: Relationship between thiophene carboxylic acid structures and their potential biological activities.
Conclusion
4-Methoxythiophene-3-carboxylic acid is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This guide has summarized the currently available information on its chemical properties, synthesis, and spectral characteristics. The lack of extensive experimental data highlights opportunities for further research to fully characterize this compound and unlock its potential applications. The structural motifs present in this molecule suggest that it may serve as a valuable building block for the development of novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Methoxythiophene-3-carboxylic acid [sobekbio.com]
- 7. 4-(Methoxycarbonyl)thiophene-3-carboxylic acid [cymitquimica.com]
- 8. 4-(methoxycarbonyl)thiophene-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
